molecular formula C12H13NO2 B13570323 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one

5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one

Cat. No.: B13570323
M. Wt: 203.24 g/mol
InChI Key: ACPGCFDJYALEOE-UHFFFAOYSA-N
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Description

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a furo[3,4-b]pyridine moiety. The compound’s molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-5’,6’-dihydro-4’H-spiro[cyclohexane-1,7’-furo[2,3-c]pyridine]
  • 9-Mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one

Uniqueness

5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[5H-furo[3,4-b]pyridine-7,4'-cyclohexane]-1'-one

InChI

InChI=1S/C12H13NO2/c14-10-3-5-12(6-4-10)11-9(8-15-12)2-1-7-13-11/h1-2,7H,3-6,8H2

InChI Key

ACPGCFDJYALEOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=C(CO2)C=CC=N3

Origin of Product

United States

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